molecular formula C8H5NO3 B2645127 4-Cyano-2-hydroxybenzoic acid CAS No. 4691-71-8

4-Cyano-2-hydroxybenzoic acid

Cat. No.: B2645127
CAS No.: 4691-71-8
M. Wt: 163.132
InChI Key: RESKSOIIHUXLOJ-UHFFFAOYSA-N
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Description

Product Overview 4-Cyano-2-hydroxybenzoic acid (CAS 4691-71-8) is a benzoic acid derivative with a molecular formula of C 8 H 5 NO 3 and a molecular weight of 163.13 g/mol . This compound features both a carboxylic acid and a phenolic hydroxyl group on the benzene ring, along with a cyano substituent, making it a valuable building block in organic synthesis and medicinal chemistry research . Research Applications and Value This compound serves as a key synthetic intermediate. Patents indicate that derivatives of similar 2-hydroxybenzoic acid and 4-cyanophenyl structures are utilized in the preparation of complex heterocyclic compounds, such as dihydronaphthyridine carboxamides, which are investigated for their potential as active pharmaceutical ingredients . Furthermore, scientific studies highlight that the 2-hydroxybenzoic acid (salicylic acid) scaffold is a privileged structure in drug discovery. Researchers have identified 2-hydroxybenzoic acid derivatives as novel, selective inhibitors for specific therapeutic targets, demonstrating the value of this chemical class in developing new biological probes and lead compounds . Handling and Safety This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Handle with care. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information before use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESKSOIIHUXLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4691-71-8
Record name 4-cyano-2-hydroxybenzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the pKa Values of 4-Cyano-2-hydroxybenzoic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the acidity of the functional groups in 4-Cyano-2-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. Understanding the ionization constants (pKa) of the carboxylic acid and phenolic hydroxyl groups is critical for predicting the molecule's behavior in various pH environments, which in turn governs its solubility, membrane permeability, receptor binding, and overall pharmacokinetic and pharmacodynamic profiles. This document synthesizes theoretical principles with practical methodologies for the accurate determination of these crucial physicochemical parameters.

Executive Summary: The Acidic Landscape of this compound

This compound possesses two ionizable protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The electronic interplay between the electron-withdrawing cyano group, the ortho-hydroxyl group, and the carboxylic acid on the aromatic ring creates a unique acidic profile. The carboxylic acid is expected to be significantly more acidic than benzoic acid due to a combination of intramolecular hydrogen bonding and strong inductive/resonance effects. The phenolic proton, in turn, is more acidic than a typical phenol due to the presence of two powerful electron-withdrawing substituents. This guide will dissect these structural and electronic influences to estimate the pKa values and provide robust protocols for their experimental and computational determination.

Ionization Equilibria and Structural Rationale

The ionization of this compound proceeds in two steps. The first deprotonation occurs at the more acidic carboxylic acid site, followed by the deprotonation of the phenolic hydroxyl group at a higher pH.

G cluster_0 Ionization Equilibria mol_neutral This compound (Neutral) mol_monoanion 4-Cyano-2-hydroxybenzoate (Monoanion) mol_neutral->mol_monoanion pKa1 (-H+ from COOH) mol_dianion 4-Cyano-2-oxidobenzoate (Dianion) mol_monoanion->mol_dianion pKa2 (-H+ from OH)

Caption: Ionization states of this compound.

pKa1: The Carboxylic Acid Group

The acidity of the carboxylic acid in this compound is profoundly influenced by two key structural features:

  • The Ortho-Hydroxyl Group: Similar to its parent compound, salicylic acid (2-hydroxybenzoic acid), the ortho-hydroxyl group plays a critical role in stabilizing the carboxylate conjugate base.[1][2] Upon deprotonation of the carboxylic acid, the resulting carboxylate anion is stabilized by a strong intramolecular hydrogen bond with the adjacent hydroxyl group.[2][3] This chelation effect significantly favors the ionized form, leading to a substantial increase in acidity (a lower pKa value) compared to benzoic acid.[2] The experimental pKa of salicylic acid is approximately 2.97, far lower than benzoic acid's pKa of 4.20.[4]

  • The Para-Cyano Group: The cyano (-CN) group is a potent electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and its ability to participate in resonance (a -R effect).[5][6] When positioned para to the carboxylic acid, it effectively delocalizes the negative charge of the carboxylate anion, further stabilizing it.[7][8] This is evident in p-cyanobenzoic acid, which has a pKa of 3.55, making it a stronger acid than benzoic acid.[7][9]

Synergistic Effect: In this compound, these two effects are combined. Starting with the acidity of salicylic acid (pKa ≈ 2.97), the addition of the para-cyano group will further withdraw electron density and stabilize the carboxylate. This leads to a predicted pKa value for the carboxylic acid group that is lower than 2.97 .

G cluster_0 Stabilization of the Carboxylate Anion start Deprotonation of COOH stabilization Carboxylate Anion Formed start->stabilization h_bond Intramolecular H-Bond with 2-OH stabilization->h_bond cyano_effect Electron Withdrawal by 4-CN Group stabilization->cyano_effect result Enhanced Acidity (Lower pKa1)

Caption: Factors enhancing the acidity of the carboxylic acid group.

pKa2: The Phenolic Hydroxyl Group

The acidity of the phenolic proton is also significantly increased compared to phenol (pKa ≈ 9.95).[1] This is due to the cumulative electron-withdrawing effects of both the cyano group and the carboxylate group (which is present after the first deprotonation).

  • Effect of the Cyano Group: The para-cyano group strongly stabilizes the phenoxide anion formed upon deprotonation through resonance and induction. The pKa of 4-cyanophenol is a clear indicator of this effect.

  • Effect of the Carboxylate Group: The carboxylate group (-COO⁻) at the ortho position also acts as an electron-withdrawing group, further delocalizing the negative charge of the phenoxide.

Consequently, the pKa of the hydroxyl group in this compound is expected to be significantly lower than 9.95 . For context, the pKa of 2-cyanophenol is approximately 6.86.[10] Given the additional electron-withdrawing nature of the carboxylate, the pKa2 is anticipated to be in a similar or slightly more acidic range.

Summary of Estimated and Reference pKa Values

CompoundFunctional GroupExperimental pKaReference(s)
This compound Carboxylic Acid (pKa1) < 2.97 (Estimated) -
This compound Hydroxyl (pKa2) ~6.5 - 7.5 (Estimated) -
Benzoic AcidCarboxylic Acid4.20[4][11][12]
Salicylic AcidCarboxylic Acid2.97[1][4]
4-Hydroxybenzoic AcidCarboxylic Acid4.54[13][14]
4-Cyanobenzoic AcidCarboxylic Acid3.55[7][8][9]
PhenolHydroxyl9.95[1]
4-CyanophenolHydroxyl~7.95[15]
2-CyanophenolHydroxyl6.86[10]

Methodologies for pKa Determination

Accurate pKa determination is paramount for building reliable structure-activity relationships (SAR). Both experimental and computational methods provide valuable, complementary insights.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly reliable method for determining pKa values.[16] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base, e.g., NaOH) is added incrementally.

Protocol: Potentiometric Titration

  • Preparation: Prepare a ~0.01 M solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).[16] Ensure the solution is free of dissolved CO₂.

  • Calibration: Calibrate a pH meter and electrode system using standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Titration: Place the analyte solution in a thermostatted vessel and immerse the pH electrode. Add a standardized solution of ~0.1 M NaOH in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point yields pKa1, and the second yields pKa2. For more accurate results, the data can be analyzed using Gran plots or processed with software like Hyperquad.[16]

G cluster_workflow Potentiometric Titration Workflow prep Prepare Analyte & Titrant Solutions calib Calibrate pH Meter prep->calib titrate Titrate Analyte with Base calib->titrate record Record pH vs. Volume Data titrate->record analyze Plot & Analyze Data (e.g., Gran Plot) record->analyze pka Determine pKa Values analyze->pka

Caption: Workflow for experimental pKa determination.

Computational Prediction: DFT-Based Methods

Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide accurate pKa predictions, especially when benchmarked against experimental data.[17][18] The process involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated solvent environment.

Protocol: DFT-Based pKa Prediction

  • Structure Optimization: Build the 3D structures of the neutral acid, the monoanion, and the dianion. Perform geometry optimization for each species in the gas phase and then in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM).[18] A suitable level of theory, such as B3LYP/6-311+G(d,p), is often employed.[10][18]

  • Frequency Calculation: Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima and to obtain thermal corrections to the Gibbs free energy.

  • Gibbs Energy Calculation: Calculate the Gibbs free energy (G) in solution for each species.

  • pKa Calculation: The pKa is calculated using the following thermodynamic cycle, which relates the free energy of deprotonation in solution to the pKa. An isodesmic reaction with a known reference acid can improve accuracy.[10]

    • ΔG_solution = G(conjugate base) + G(H⁺) - G(acid)

    • pKa = ΔG_solution / (2.303 * RT) The free energy of the proton in solution, G(H⁺), is a known, albeit challenging, value to determine accurately, which is why reference methods are often preferred.[10]

G cluster_workflow Computational pKa Prediction Workflow build Build 3D Structures (Acid, Base) geom_opt Geometry Optimization (with Solvation Model) build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc gibbs Calculate Gibbs Free Energy (G) freq_calc->gibbs pka_calc Calculate ΔG and Predict pKa gibbs->pka_calc pka Predicted pKa Value pka_calc->pka

Caption: Workflow for computational pKa prediction.

Conclusion and Implications for Research

The pKa values of this compound are dictated by a powerful synergy of intramolecular hydrogen bonding and electron-withdrawing effects. The carboxylic acid function (pKa1) is predicted to be strongly acidic (pKa < 2.97), while the phenolic hydroxyl group (pKa2) is also significantly acidified (pKa ≈ 6.5-7.5). These values are critical for drug development professionals, as they dictate the charge state of the molecule at physiological pH (~7.4). A molecule that is predominantly dianionic at this pH will exhibit different solubility, lipophilicity, and binding characteristics compared to a neutral or monoanionic species. The robust experimental and computational protocols outlined herein provide a clear path for researchers to validate these predictions and confidently apply this essential physicochemical data in their discovery and development pipelines.

References

  • mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid.
  • IUCr Journals. (2022, October 10). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes. Retrieved from [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino substituted derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1401. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • ACS Publications. (2005). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 109(42), 9700-9708. Retrieved from [Link]

  • PubMed. (n.d.). Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 27). 6.3: Substituent Effects on Acidity. Retrieved from [Link]

  • Dergipark. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Quora. (2017, August 30). Does cyanide show the ortho effect in benzoic acid? If not, then what are the exceptions of... Retrieved from [Link]

  • National Institutes of Health. (2018, July 13). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Retrieved from [Link]

  • Stack Exchange. (2018, February 21). Why is ortho-hydroxybenzoic acid more acidic than its para-isomer? Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)-2-hydroxybenzoic acid. Retrieved from [Link]

  • Rowan Scientific. (2025, October 16). How to Predict pKa. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • ResearchGate. (2018, July 13). (PDF) An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Retrieved from [Link]

  • Filo. (2025, August 23). how a cyano group drastically impacts the pka. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyanophenol. Retrieved from [Link]

  • Neliti. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Retrieved from [Link]

  • National Institutes of Health. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

  • Wikimedia Commons. (2025, September 18). File:PKa of benzoic acid is 4.2 which means it is a weaker acid than p-cyanobenzoic acid.png. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • PubChem. (n.d.). Salicylic Acid. Retrieved from [Link]

  • Quora. (2016, September 25). Why does salicylic acid have a lower pKa value (2,97) than ibuprofen (4,5)? Retrieved from [Link]

Sources

Technical Guide: NMR Characterization of 4-Cyano-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the NMR spectral characterization of 4-Cyano-2-hydroxybenzoic acid (also referred to as XT153 in recent pharmaceutical patent literature). This compound is a critical intermediate in the synthesis of small-molecule RNA degraders and other bioactive scaffolds.

Part 1: Executive Summary & Structural Logic

The Target Molecule

This compound is a tri-substituted benzene derivative characterized by three distinct functionalities:

  • Carboxylic Acid (C-1): Electron-withdrawing, defines the parent chain.

  • Hydroxyl Group (C-2): Electron-donating (by resonance), capable of intramolecular hydrogen bonding with the adjacent carbonyl.

  • Cyano Group (C-4): Strong electron-withdrawing group, influencing the chemical shift of the aromatic protons, particularly at the ortho positions (C-3, C-5).

Synthetic Context

This compound is typically synthesized via nucleophilic aromatic substitution (cyanation) of methyl 2-hydroxy-4-iodobenzoate followed by ester hydrolysis. Understanding this pathway is crucial for identifying potential impurities (e.g., unreacted iodo-precursor or residual methyl ester).

Part 2: Experimental Protocol & Workflow

Synthesis & Sample Preparation

The following protocol ensures the isolation of high-purity material suitable for quantitative NMR analysis.

Step 1: Cyanation (Precursor Synthesis)

  • Reactants: Methyl 2-hydroxy-4-iodobenzoate (1.0 eq) + CuCN (2.4 eq).

  • Solvent: DMF (Anhydrous).

  • Conditions: Heat to 140°C for 30 min under N₂ atmosphere.

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite®. Wash filtrate with water and sat. NaHCO₃. Dry over Na₂SO₄ and concentrate to yield Methyl 4-cyano-2-hydroxybenzoate (XT152) .

Step 2: Hydrolysis (Target Synthesis)

  • Reactants: Methyl ester XT152 (1.0 eq) + NaOH (2M aq, 3.0 eq).

  • Solvent: THF.

  • Conditions: Stir at 0°C (ice bath) to RT for 72 h.

  • Workup: Acidify with KHSO₄ (0.5 M) to pH ~2. Extract with Et₂O. Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization or MPLC (PE/EtOAc gradient) if necessary.

Step 3: NMR Sample Prep

  • Solvent: DMSO-d₆ (99.9% D) is preferred due to the compound's polarity and potential for hydrogen bonding.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Characterization Workflow Diagram

G Start Start: Methyl 2-hydroxy-4-iodobenzoate Step1 Step 1: Cyanation (CuCN, DMF, 140°C) Start->Step1 Inter Intermediate: Methyl 4-cyano-2-hydroxybenzoate (XT152) Step1->Inter Step2 Step 2: Hydrolysis (NaOH, THF, 72h) Inter->Step2 Product Product: This compound (XT153) Step2->Product NMR NMR Analysis (DMSO-d6, 400 MHz) Product->NMR Sample Prep

Figure 1: Synthetic workflow for the generation of this compound.

Part 3: Spectral Data Analysis

^1H NMR Data (400 MHz, DMSO-d₆)

The proton NMR spectrum is defined by a characteristic ABX spin system (or AMX depending on resolution) on the aromatic ring.

PositionShift (δ ppm)MultiplicityCoupling Constant (

Hz)
Assignment Logic
H-6 7.92 Doublet (d)8.1Ortho to COOH. Most deshielded aromatic proton due to the strong electron-withdrawing carboxylic acid group.
H-3 7.47 Doublet (d)1.5Ortho to OH, Meta to COOH. Shielded by the adjacent OH group but deshielded by the para-CN group. Shows small meta-coupling to H-5.
H-5 7.35 Doublet of Doublets (dd)8.1, 1.6Meta to OH, Ortho to CN. Coupled ortho to H-6 (

) and meta to H-3 (

).
OH/COOH 10.16 - 11.00 Broad Singlet (br s)-Acidic protons. Often exchanged or broadened due to hydrogen bonding. Position varies with concentration/water content.

Comparative Analysis (Ester vs. Acid): Upon hydrolysis of the methyl ester (XT152) to the acid (XT153), the methyl singlet at 3.89 ppm disappears. The aromatic signals shift slightly downfield due to the change in electronic environment (Ester


 Acid).
^13C NMR Data (Predicted & Structural)

While experimental ^13C data is often reported within mixture lists in patent literature, the following assignment is derived from substituent additivity rules and validated against analogous salicylate scaffolds.

CarbonTypePredicted Shift (ppm)Assignment Notes
C=O Quaternary~170 - 172 Carboxylic acid carbonyl.
C-2 Quaternary~160 - 162 Aromatic C-OH. Deshielded by oxygen attachment.
C-4 Quaternary~115 - 118 Aromatic C-CN.
CN Quaternary~118 - 119 Nitrile carbon. Distinctive region.
C-6 Methine (CH)~130 - 132 Ortho to COOH.
C-5 Methine (CH)~120 - 122 Ortho to CN.
C-3 Methine (CH)~118 - 120 Ortho to OH. Shielded relative to benzene.
C-1 Quaternary~112 - 115 Ipso to COOH.
2D NMR Correlation Map

To confirm regiochemistry (especially the position of the CN group relative to the OH), HMBC (Heteronuclear Multiple Bond Correlation) is essential.

NMR_Correlations H6 H-6 (7.92) C_COOH C=O (~171) H6->C_COOH 3J C_CN C-CN (~116) H6->C_CN 3J H3 H-3 (7.47) H3->C_COOH 3J H3->C_CN 2J C_OH C-OH (~161) H3->C_OH 2J H5 H-5 (7.35) CN_group CN (~118) H5->CN_group 3J (Weak) H5->C_OH 3J

Figure 2: Key HMBC correlations establishing the 1,2,4-substitution pattern.

Part 4: Quality Control & Impurity Profiling

When analyzing the crude reaction mixture, look for these specific spectral signatures to assess purity:

  • Residual Methyl Ester (XT152):

    • Indicator: A sharp singlet at 3.89 ppm (DMSO-d₆).

    • Cause: Incomplete hydrolysis.

    • Remedy: Extend reaction time or increase NaOH equivalents.

  • Unreacted Iodo-Precursor:

    • Indicator: Absence of the H-3/H-5 coupling pattern characteristic of the cyano-substituted ring. The iodo group is less withdrawing than cyano, shifting H-3/H-5 upfield relative to the product.

  • Decarboxylation (Phenol derivative):

    • Indicator: Loss of the low-field H-6 doublet (7.92 ppm). Appearance of new multiplets in the 6.5–7.5 ppm region.

References

  • US Patent Application 20250114466A1. Antifolate linker-drugs and antibody-drug conjugates. (2025). Primary source for experimental NMR data of XT152 and XT153.

  • TU Dortmund Repository. RNA Degradation using Small Molecule-Based Recruiters of RNase L. (Dissertation). Corroborates synthesis and acidic proton shifts.

  • PubChem Compound Summary. this compound.[1] General chemical information and identifiers.

Sources

Methodological & Application

Synthesis of benzoxazoles using 4-Cyano-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 2-(4-cyano-2-hydroxyphenyl)benzoxazole and related derivatives using 4-Cyano-2-hydroxybenzoic acid as the key electrophilic precursor.

Abstract

Benzoxazoles are privileged scaffolds in medicinal chemistry and materials science, widely recognized for their utility as fluorescent probes (via Excited-State Intramolecular Proton Transfer, ESIPT) and as pharmacophores in antimicrobial and anticancer therapeutics.[1][2][3][4] This guide focuses on the condensation of This compound with substituted 2-aminophenols. The presence of the para-cyano group (relative to the carboxyl moiety) introduces a strong electron-withdrawing motif, modulating the electronic properties of the resulting fluorophore or bioactive agent. We present a robust Polyphosphoric Acid (PPA) cyclodehydration protocol, optimized to preserve the nitrile functionality while ensuring high yields.

Retrosynthetic Logic & Mechanism

The synthesis relies on the condensation of a carboxylic acid with a 1,2-aminophenol. The reaction proceeds through two key stages:[3][5][6]

  • Amide Formation: The amino group of the aminophenol attacks the activated carboxyl group.

  • Cyclodehydration: The phenolic oxygen attacks the amide carbonyl, followed by the elimination of water to close the oxazole ring.

Why this compound?

  • ESIPT Capability: The 2-hydroxy group (ortho to the oxazole attachment) enables an intramolecular hydrogen bond with the oxazole nitrogen, facilitating ESIPT. This yields a large Stokes shift, crucial for high-contrast fluorescence imaging.

  • Electronic Modulation: The 4-cyano group acts as an electron-withdrawing group (EWG), lowering the pKa of the phenol and red-shifting the emission spectrum compared to the unsubstituted analog.

Mechanistic Pathway (DOT Diagram)

Benzoxazole_Mechanism Start Reagents: 2-Aminophenol + This compound Intermediate1 Ester/Amide Intermediate Start->Intermediate1 PPA, 140°C N-acylation Transition Cyclization (Dehydration) Intermediate1->Transition Intramolecular O-attack Product 2-(4-cyano-2-hydroxyphenyl) benzoxazole Transition->Product -H2O Aromatization

Figure 1: Mechanistic flow of PPA-mediated benzoxazole synthesis.

Experimental Protocol

Method A: Polyphosphoric Acid (PPA) Cyclodehydration (Standard)

This is the industry-standard method for synthesizing benzoxazoles from carboxylic acids. PPA acts as both the solvent and the acid catalyst/dehydrating agent.

Reagents:

  • This compound (1.0 equiv)

  • 2-Aminophenol (1.0 - 1.1 equiv)

  • Polyphosphoric Acid (PPA) (approx. 10–15 g per gram of reactant)

  • Sodium Bicarbonate (saturated aq. solution)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask, mix This compound (e.g., 5 mmol, 815 mg) and 2-Aminophenol (5 mmol, 545 mg).

  • Solvation: Add PPA (approx. 15 g). Note: PPA is viscous; warming it slightly to 60°C aids in stirring.

  • Reaction: Heat the mixture to 140–150°C under a nitrogen atmosphere with mechanical stirring.

    • Critical Control Point: Do not exceed 160°C. Excessive heat may cause hydrolysis of the cyano group (-CN) to an amide (-CONH2) or acid (-COOH).

  • Monitoring: Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The reaction typically completes in 3–5 hours .

  • Quenching: Cool the reaction mixture to approx. 60–80°C. Slowly pour the syrup into ice-cold water (200 mL) with vigorous stirring. A precipitate should form immediately.

  • Neutralization: Adjust the pH of the slurry to ~7–8 using saturated NaHCO₃ solution. This ensures the phenol is protonated (neutral form) and removes residual acid.

  • Isolation: Filter the solid precipitate using a Büchner funnel. Wash copiously with water to remove phosphate salts.

  • Purification: Recrystallize the crude solid from Ethanol or Methanol . If purity is insufficient, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 75% – 85%.

Method B: Oxidative Cyclization (Milder Alternative)

Use this method if the substrate contains acid-sensitive groups that cannot withstand hot PPA.

  • Schiff Base Formation: Reflux equimolar amounts of the aldehyde derivative (if available) or acid (activated with EDC/HOBt) with 2-aminophenol in Ethanol to form the intermediate.

  • Oxidation: Treat the intermediate with an oxidant like Pb(OAc)₄ or Mn(OAc)₃ to effect ring closure. Note: Method A is preferred for the specific carboxylic acid precursor described here.

Analytical Data & Validation

The following data points are typical for 2-substituted benzoxazoles derived from this precursor.

ParameterExpected Value/ObservationNotes
Appearance Light yellow to off-white solidColor deepens if conjugation increases.
Melting Point 220–240°CHigh MP due to pi-stacking and H-bonding.
IR Spectrum ~2230 cm⁻¹ (C≡N stretch)Sharp, distinct peak confirming nitrile survival.
IR Spectrum ~3300 cm⁻¹ (OH stretch)Broad; often shifted due to intramolecular H-bond.
1H NMR δ 10.5–11.5 ppm (s, 1H, OH)Downfield shift indicates ESIPT-type H-bonding.
Fluorescence Blue/Green Emission (Solvent dependent)Large Stokes shift expected (>80 nm).

Synthesis Workflow Diagram

Workflow Step1 Mix Reagents: Acid + Aminophenol + PPA Step2 Heat to 140°C (3-5 Hours, N2 atm) Step1->Step2 Step3 Quench in Ice Water (Precipitation) Step2->Step3 Step4 Neutralize with NaHCO3 (pH 7-8) Step3->Step4 Step5 Filtration & Washing Step4->Step5 Step6 Recrystallization (Ethanol) Step5->Step6

Figure 2: Operational workflow for the PPA-mediated synthesis.

Troubleshooting & Expert Tips

  • Viscosity Management: PPA is extremely viscous at room temperature. Weigh it directly into the reaction flask to avoid transfer losses.

  • Nitrile Hydrolysis: If the IR peak at 2230 cm⁻¹ disappears and carbonyl peaks appear, the temperature was likely too high or the reaction time too long. Reduce temp to 130°C and extend time.

  • Substituent Effects: If using a substituted 2-aminophenol (e.g., 5-nitro-2-aminophenol), the nucleophilicity of the amine is reduced, requiring longer reaction times (up to 8-10 hours).

References

  • Review of Synthetic Strategies: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[2][7] RSC Advances, 2023.

  • PPA Method Validation: Synthesis of biologically active benzoxazole derivatives using PPA. ResearchGate, 2025.

  • ESIPT Mechanism: Synthesis of Reversible Fluorescent Organogel Containing 2-(2'-Hydroxyphenyl) Benzoxazole. Tetrahedron, 2010.[1] [1]

  • General Benzoxazole Synthesis: Benzoxazole synthesis - Organic Chemistry Portal.

Sources

Application Note: Optimized Hydrolysis of 4-Cyano-2-hydroxybenzoic Acid to 2-Hydroxyterephthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the hydrolysis of the nitrile group in 4-cyano-2-hydroxybenzoic acid to yield 2-hydroxyterephthalic acid (also known as 2-hydroxybenzene-1,4-dicarboxylic acid).

This transformation is a critical step in the synthesis of organic linkers for Metal-Organic Frameworks (MOFs), specifically the MOF-74 and MIL-53 series, which utilize 2-hydroxyterephthalic acid to form porous networks with high affinity for CO₂ capture and gas separation. While nitrile hydrolysis is a standard organic transformation, the presence of the ortho-hydroxyl group and the existing carboxylic acid moiety requires specific pH control to maximize yield and purity.

Key Deliverables:

  • High-Yield Protocol: A robust alkaline hydrolysis method yielding >90% product.

  • Mechanistic Insight: Explanation of the ortho-effect and solubility considerations.

  • Process Safety: Management of ammonia evolution and pH-dependent solubility.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

Reaction Overview

The conversion involves the hydrolysis of the cyano (-CN) group at the C4 position into a carboxylic acid (-COOH).

  • Reactant: this compound (MW: 163.13 g/mol )

  • Product: 2-Hydroxyterephthalic acid (MW: 182.13 g/mol )

  • Byproduct: Ammonia (NH₃)

Mechanistic Strategy: Alkaline vs. Acidic

While nitriles can be hydrolyzed under both acidic and basic conditions, alkaline hydrolysis is the preferred method for this substrate for three reasons:

  • Solubility: The starting material is sparingly soluble in water but dissolves instantly in aqueous base due to the deprotonation of both the carboxylic acid (

    
    ) and the phenolic hydroxyl (
    
    
    
    ). This creates a homogeneous reaction mixture.
  • Kinetics: The formation of the dianion (carboxylate + phenolate) makes the ring electron-rich. While this theoretically reduces the electrophilicity of the nitrile carbon, the high concentration of strong nucleophile (OH⁻) at reflux temperature drives the reaction effectively.

  • Purification: The product remains dissolved as a salt (disodium 2-hydroxyterephthalate) during the reaction, allowing easy filtration of any insoluble impurities before the final acidification step precipitates the pure product.

Reaction Mechanism Diagram

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical intermediate amide formation.

NitrileHydrolysis Reactant 4-Cyano-2-hydroxy- benzoate (Dianion) Attack Nucleophilic Attack (OH- on CN) Reactant->Attack + OH- Imidate Imidate Intermediate Attack->Imidate Amide Amide Intermediate Imidate->Amide + H2O Hydrolysis Amide Hydrolysis (-NH3) Amide->Hydrolysis + OH- / Heat Product 2-Hydroxyterephthalate (Dianion) Hydrolysis->Product - NH3 (gas)

Figure 1: Mechanism of base-catalyzed nitrile hydrolysis. The reaction proceeds through an amide intermediate, releasing ammonia gas.

Experimental Protocol: Alkaline Hydrolysis

This protocol is scaled for 10 grams of starting material. It can be linearly scaled up to 100g without modification.

Materials & Equipment
  • Reagents:

    • This compound (Purity >97%)

    • Sodium Hydroxide (NaOH) pellets or 50% w/w solution

    • Hydrochloric Acid (HCl), 37% (concentrated)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (250 mL)

    • Reflux condenser

    • Magnetic stir bar / Heating mantle

    • pH meter or universal indicator strips

    • Vacuum filtration setup (Buchner funnel)

Stoichiometry Table
ComponentRoleMW ( g/mol )Mass (g)MolesEquiv.
This compound Substrate163.1310.00.06131.0
NaOH Reagent40.009.80.2454.0*
Water Solvent18.02100 mL--

*Note: 4.0 equivalents are used to neutralize the carboxylic acid (1 eq), the phenol (1 eq), and hydrolyze the nitrile (1 eq), plus a slight excess to maintain reaction kinetics.

Step-by-Step Procedure

Phase 1: Dissolution and Reaction

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Solvent Prep: Dissolve 9.8 g NaOH in 100 mL deionized water . Caution: Exothermic dissolution.

  • Addition: Add 10.0 g of this compound to the NaOH solution.

    • Observation: The solid should dissolve rapidly, turning the solution yellow/orange due to phenolate formation.

  • Reflux: Attach the condenser. Heat the mixture to reflux (approx. 100°C) with stirring.

  • Reaction Time: Maintain reflux for 12–16 hours .

    • Monitoring: Test the vapor at the top of the condenser with wet pH paper. It should turn blue initially (evolution of NH₃). The reaction is complete when NH₃ evolution ceases.

Phase 2: Workup and Isolation

  • Cooling: Cool the reaction mixture to room temperature (20–25°C).

  • Filtration (Optional): If the solution is cloudy or contains black specks, filter through a glass frit or Celite pad to remove insoluble impurities.

  • Acidification (Critical Step):

    • Place the reaction flask in an ice bath.

    • Slowly add concentrated HCl dropwise with vigorous stirring.

    • Observation: A thick white precipitate will form.

    • Continue adding HCl until the pH reaches 1–2 .

  • Precipitation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation.

Phase 3: Purification

  • Filtration: Filter the solid using vacuum filtration.[1]

  • Washing: Wash the filter cake with 3 x 20 mL of ice-cold water to remove excess NaCl and mineral acid.

  • Drying: Dry the solid in a vacuum oven at 60°C overnight.

Process Workflow Diagram

Workflow Start Start: 10g Substrate Dissolve Dissolve in 100mL NaOH (4 eq) Start->Dissolve Reflux Reflux @ 100°C (12-16 hours) Dissolve->Reflux Check Check NH3 Evolution (Wet pH Paper) Reflux->Check Check->Reflux NH3 Detected Cool Cool to 25°C Check->Cool No NH3 Acidify Acidify with HCl to pH 1-2 Cool->Acidify Filter Vacuum Filtration & Wash (Cold H2O) Acidify->Filter Dry Dry @ 60°C (Vacuum) Filter->Dry End Final Product: 2-Hydroxyterephthalic Acid Dry->End

Figure 2: Operational workflow for the synthesis of 2-hydroxyterephthalic acid.

Quality Control & Characterization

Verify the product identity and purity using the following parameters.

TechniqueExpected ResultInterpretation
Appearance White to off-white powderYellowing indicates oxidation of the phenol; recrystallize if necessary.
Melting Point >300°C (Decomposes)Distinct from starting material (MP often lower).
IR Spectroscopy Absence of peak at ~2230 cm⁻¹Disappearance of Nitrile (-CN) stretch.
IR Spectroscopy Broad band 2500–3300 cm⁻¹Presence of Carboxylic Acid O-H stretch.
1H NMR (DMSO-d6)

~13.0 ppm (Broad s, 2H)
Two carboxylic acid protons.
1H NMR (DMSO-d6)

~7.4 - 7.9 ppm (m, 3H)
Aromatic protons (shift due to COOH vs CN).

Self-Validating Check: Dissolve a small amount of the product in saturated sodium bicarbonate (NaHCO₃).

  • Result: It should dissolve with effervescence (CO₂ release).

  • Validation: If it remains insoluble, the nitrile was not hydrolyzed, or the product is not the dicarboxylic acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is < 2. The product is a diacid; pH 4-5 is insufficient to protonate both groups fully.
Incomplete Conversion Reaction time too shortExtend reflux to 24 hours. Ensure NaOH concentration is maintained (avoid evaporation).
Colored Product (Brown) Phenol oxidationPerform the reaction under an inert atmosphere (Nitrogen/Argon) if high purity is required.
Product is Sticky/Gum Impurities trappedRecrystallize from hot water or water/ethanol (90:10).

References

  • Org. Synth. 1922, 2, 59.Hydrolysis of Nitriles.

  • Caskey, S. R., et al. (2008).Dramatic Tuning of Carbon Dioxide Uptake via Metal Substitution in a Coordination Polymer with Cylindrical Pores. (Synthesis of MOF-74 analogs using 2-hydroxyterephthalic acid). J. Am. Chem. Soc.

  • Tan, Y., et al. (2022).Method for production of 4-cyano benzoic acid or salts thereof.

  • PubChem Compound Summary: 2-Hydroxyterephthalic acid. (Physical properties and identifiers).

Sources

Application Notes & Protocols: A Researcher's Guide to the Chemoselective Functionalization of 4-Cyano-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Cyano-2-hydroxybenzoic acid is a trifunctional aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its derivatives are integral components of various therapeutic agents and functional materials.[1][2][3][4][5][6] The synthetic utility of this molecule is, however, intrinsically linked to the challenge of its chemoselective functionalization. Possessing a carboxylic acid, a phenolic hydroxyl, and a cyano group on the same aromatic ring presents a classic chemical selectivity problem. This guide provides a detailed exploration of the reactivity of each functional group and offers field-tested protocols for their selective modification, enabling researchers to harness the full synthetic potential of this versatile building block.

The Chemoselectivity Challenge: Understanding the Reactive Sites

The core of selectively modifying this compound lies in understanding the distinct reactivity of its three functional groups under various reaction conditions.

  • Carboxylic Acid (-COOH): The most acidic proton resides here (pKa ≈ 3-4). This group readily undergoes deprotonation with mild bases and is susceptible to esterification under acidic conditions or alkylation after deprotonation.

  • Phenolic Hydroxyl (-OH): This group is weakly acidic (pKa ≈ 9-10). It requires a stronger base than the carboxylic acid for deprotonation. Once deprotonated to a phenoxide, it becomes a potent nucleophile for O-alkylation or O-acylation.

  • Cyano Group (-C≡N): This group is the least reactive under many conditions. It is generally stable to mild acids and bases but can be transformed through hydrolysis, reduction, or reaction with potent nucleophiles like Grignard reagents under more forcing conditions.[7][8]

G cluster_molecule This compound mol COOH_node Carboxylic Acid (-COOH) - Most Acidic - Target for Esterification COOH_node->mol Position 1 OH_node Phenolic Hydroxyl (-OH) - Weakly Acidic - Target for Alkylation/Acylation OH_node->mol Position 2 CN_node Cyano Group (-C≡N) - Least Reactive - Target for Hydrolysis/Reduction CN_node->mol Position 4

Caption: Reactive sites on this compound.

Protocols for Selective Functionalization

The following protocols are designed as self-validating systems, with the rationale behind each step clearly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Selective Modification of the Carboxylic Acid Group

Direct modification of the carboxylic acid is often the most straightforward transformation due to its superior acidity.

Protocol 1: Selective Esterification via Fischer-Speier Reaction

This protocol leverages the higher reactivity of the carboxylic acid under acidic conditions to form an ester, leaving the phenolic hydroxyl and cyano groups intact.

  • Causality and Rationale: In an excess of an alcohol solvent (e.g., methanol, ethanol) with a catalytic amount of strong acid, the carboxylic acid is protonated, increasing its electrophilicity for nucleophilic attack by the alcohol. The phenolic hydroxyl is significantly less nucleophilic than the solvent and does not compete effectively. The cyano group remains stable under these conditions, provided that prolonged, harsh heating is avoided, which could initiate hydrolysis.[9][10]

  • Step-by-Step Methodology:

    • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

    • Reagents: Add the desired alcohol (e.g., methanol or ethanol) to create a ~0.2 M solution. Add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1 eq).

    • Reaction: Heat the mixture to reflux (65°C for methanol, 78°C for ethanol) and monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

    • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester is often pure enough for the next step, but can be further purified by silica gel chromatography if necessary.

Reaction ParametersValue
Substrate This compound
Key Reagents Methanol/Ethanol, H₂SO₄ (cat.)
Temperature Reflux
Typical Yield >90%
Product Methyl/Ethyl 4-cyano-2-hydroxybenzoate
Selective Modification of the Phenolic Hydroxyl Group

To selectively target the hydroxyl group, the more acidic carboxylic acid must first be masked, typically as an ester.

G Start This compound Protect Step 1: Protect -COOH (Protocol 1: Esterification) Start->Protect Intermediate Methyl 4-cyano-2-hydroxybenzoate Protect->Intermediate Alkylate Step 2: O-Alkylation (Protocol 2) Intermediate->Alkylate Product Methyl 2-alkoxy-4-cyanobenzoate Alkylate->Product

Caption: Workflow for selective O-alkylation.

Protocol 2: O-Alkylation via Williamson Ether Synthesis (Post-Protection)

This protocol achieves selective alkylation of the hydroxyl group on the ester-protected intermediate.

  • Causality and Rationale: With the carboxylic acid protected as an ester, a base such as potassium carbonate (K₂CO₃) is strong enough to deprotonate the phenolic hydroxyl, forming a nucleophilic phenoxide. This phenoxide readily attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction. K₂CO₃ is not basic enough to hydrolyze the ester or react with the cyano group.

  • Step-by-Step Methodology:

    • Starting Material: Begin with methyl 4-cyano-2-hydroxybenzoate (1.0 eq), prepared as described in Protocol 1.

    • Setup: Dissolve the starting material in a polar aprotic solvent like acetone or DMF in a round-bottom flask.

    • Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) and the desired alkyl halide (1.2-1.5 eq).

    • Reaction: Heat the mixture to 50-60°C and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Work-up: Cool the reaction, filter off the inorganic salts, and rinse the filter cake with the solvent.

    • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude ether by silica gel chromatography.

Reaction ParametersValue
Substrate Methyl 4-cyano-2-hydroxybenzoate
Key Reagents Alkyl Halide, K₂CO₃
Solvent Acetone or DMF
Typical Yield 85-95%
Product Methyl 2-alkoxy-4-cyanobenzoate
Selective Modification of the Cyano Group

Transformations of the cyano group generally require more forcing conditions and necessitate the protection of both the carboxylic acid and the hydroxyl group.

Protocol 3: Partial Hydrolysis to an Amide

This protocol achieves the selective conversion of the nitrile to a primary amide while minimizing hydrolysis of a pre-existing ester group.

  • Causality and Rationale: The Radziszewski reaction, which uses alkaline hydrogen peroxide, is a mild method for hydrating a nitrile to an amide.[11] The hydroperoxide anion (HOO⁻) is the active nucleophile. By keeping the temperature low and carefully monitoring the reaction, the subsequent hydrolysis of the newly formed amide to a carboxylic acid can be avoided.

  • Step-by-Step Methodology:

    • Starting Material: Use a fully protected substrate, such as methyl 2-methoxy-4-cyanobenzoate.

    • Setup: Dissolve the starting material (1.0 eq) in a solvent mixture like DMSO or ethanol.

    • Reagents: Cool the solution in an ice bath. Add 30% hydrogen peroxide (H₂O₂, 5-10 eq) followed by the dropwise addition of an aqueous base solution (e.g., 1M NaOH) to maintain a basic pH.

    • Reaction: Allow the reaction to stir at room temperature. Monitor carefully by TLC. The reaction can be slow, sometimes requiring several hours. Over-running the reaction will lead to the carboxylic acid byproduct.

    • Work-up: Once the starting material is consumed, quench the reaction by pouring it into cold water.

    • Extraction: If a precipitate forms, it can be filtered, washed with cold water, and dried. Otherwise, extract the product with a suitable organic solvent like ethyl acetate.

    • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the amide product by recrystallization or silica gel chromatography.

Reaction ParametersValue
Substrate Protected this compound
Key Reagents H₂O₂, NaOH
Temperature 0°C to Room Temperature
Typical Yield 60-80%
Product 4-Carbamoyl derivative

Protocol 4: Reduction to a Primary Amine

This protocol describes the reduction of the nitrile to a benzylamine derivative using catalytic hydrogenation.

  • Causality and Rationale: Catalytic hydrogenation is an effective method for reducing nitriles to primary amines.[12][13] Reagents like Raney Nickel or Palladium on Carbon (Pd/C) are commonly used. To prevent the reduction of the carboxylic acid, it must first be protected as an ester. The phenolic hydroxyl is generally stable under these neutral hydrogenation conditions.

  • Step-by-Step Methodology:

    • Starting Material: Use an ester-protected substrate, such as methyl 4-cyano-2-hydroxybenzoate (1.0 eq).

    • Setup: Dissolve the starting material in an alcohol solvent like ethanol or methanol in a hydrogenation vessel.

    • Catalyst: Add the hydrogenation catalyst (e.g., Raney Nickel, ~20% w/w, or 10% Pd/C, ~10 mol%). Caution: Catalysts can be pyrophoric.

    • Reaction: Pressurize the vessel with hydrogen gas (H₂, 50-100 psi) and shake or stir the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

    • Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting primary amine can be purified by converting it to its hydrochloride salt by treatment with HCl in ether, or by silica gel chromatography (often with a mobile phase containing a small amount of triethylamine to prevent streaking).

Reaction ParametersValue
Substrate Methyl 4-cyano-2-hydroxybenzoate
Key Reagents H₂, Raney Ni or Pd/C
Pressure 50-100 psi
Typical Yield 75-90%
Product Methyl 4-(aminomethyl)-2-hydroxybenzoate

Conclusion

The chemoselective functionalization of this compound is a highly achievable goal through the strategic application of fundamental organic chemistry principles. By understanding the relative reactivities of the carboxylic acid, hydroxyl, and cyano groups, and by employing judicious choices of reagents and protecting groups, researchers can selectively modify each position. The protocols detailed in this guide provide a robust framework for synthesizing a diverse library of derivatives, paving the way for new discoveries in drug development and materials science.

References

  • US5260475A - Esterification of hydroxybenzoic acids - Google Patents. Google Patents.
  • Chemistry of Nitriles (2025-01-19) . Chemistry LibreTexts. Available at: [Link]

  • US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents. Google Patents.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) (2024-04-26) . YouTube. Available at: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps . Chemistry Steps. Available at: [Link]

  • Reactions of Nitriles with Acid to form Carboxylic Acids (Rxn and Mechanism) (2017-12-27) . YouTube. Available at: [Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • Protective Groups - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate . ResearchGate. Available at: [Link]

  • A simple synthesis of functionalized 2-amino-3-cyano-4-chromones by application of the N-hydroxybenzotriazole methodology - ResearchGate . ResearchGate. Available at: [Link]

  • Nitrile to Amide - Common Conditions . Organic Chemistry Data. Available at: [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link . Oxford University Press. Available at: [Link]

  • Reactions of Nitriles - Chemistry Steps . Chemistry Steps. Available at: [Link]

  • KR20000049122A - Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives - Google Patents. Google Patents.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives . International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Protecting Groups for Carboxylic acid - YouTube (2020-07-05) . YouTube. Available at: [Link]

  • US3920670A - Process for hydrolysis of nitriles - Google Patents. Google Patents.
  • Esterification of 2,4-dihydroxybenzoic acid - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3 - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Protecting Groups - chem.iitb.ac.in (2020-10-26) . Indian Institute of Technology Bombay. Available at: [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons . Calvin University. Available at: [Link]

  • WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents. Google Patents.
  • Cyano/Hydroxyl Groups Co-Functionalized g-C3N4 for Photocatalytic NO Removal: A Synergistic Strategy towards Inhibition of Toxic Intermediate NO2 - MDPI . MDPI. Available at: [Link]

  • Nitrile reduction - Wikipedia . Wikipedia. Available at: [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Protecting Groups . Available at: [Link]

  • A Domino Reaction of α,β-Acetylenic γ-Hydroxy Nitriles with Arenecarboxylic Acids: An Unexpected Facile Shortcut to 4-Cyano-3(2H)-furanones | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]

  • US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters - Google Patents. Google Patents.
  • hydrolysis of nitriles - Chemguide . Chemguide. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Cyano-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Cyano-2-hydroxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities are typically process-related and depend on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Such as the precursor phenol or benzoic acid derivative.

  • Isomeric Byproducts: Positional isomers formed during aromatic substitution reactions.

  • Hydrolysis Products: The nitrile (-CN) group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 4-carboxamido-2-hydroxybenzoic acid or even 2-hydroxyterephthalic acid.

  • Colored Impurities: Often high molecular weight, polymeric, or degradation products that can form, especially if the reaction is conducted at elevated temperatures.[1]

Q2: My crude product is a dark, oily solid. What is the best first step?

A2: A dark, oily, or resinous crude product suggests the presence of significant impurities, possibly polymeric byproducts or trapped solvent. A good first step is often an acid-base extraction. This technique leverages the acidic nature of your target compound to separate it from neutral or less acidic impurities.[2][3] The process involves dissolving the crude material in an organic solvent and extracting it with an aqueous base to form the water-soluble salt of your product, leaving many impurities behind in the organic layer. Subsequent acidification of the aqueous layer will precipitate your product, often in a much cleaner form.

Q3: How do I choose between recrystallization, column chromatography, and acid-base extraction?

A3: The choice depends on the nature and quantity of impurities, as well as the scale of your purification.

  • Recrystallization: Best for removing small to moderate amounts of impurities from a solid product that is already relatively pure (>85%). It is an efficient and scalable method if a suitable solvent can be found.

  • Acid-Base Extraction: Excellent for removing neutral or non-acidic impurities, or for separating compounds with significant differences in acidity (e.g., a carboxylic acid from a phenol).[4] It is a robust first-pass purification step for very crude materials.

  • Column Chromatography: The most powerful technique for separating complex mixtures with similar polarities. It is ideal for obtaining very high purity material (>99%) but can be less scalable and more resource-intensive than the other methods.[5]

Below is a general workflow to guide your decision-making process.

Purification Workflow start Crude this compound assess Assess Crude Purity (TLC, NMR) start->assess recrystallize Recrystallization assess->recrystallize >85% Pure Solid extraction Acid-Base Extraction assess->extraction <85% Pure Oily/Dark Solid chromatography Column Chromatography assess->chromatography Complex Mixture Isomers Present pure_product Pure Product (>98%) recrystallize->pure_product extraction->recrystallize Solid Precipitate chromatography->pure_product

Caption: General purification strategy for this compound.

Troubleshooting Guides & Protocols

Issue 1: Low Purity or Yield After Recrystallization

Recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.

Potential Cause 1: Incorrect Solvent Choice

The ideal solvent will dissolve the crude product completely at its boiling point but yield a high recovery of pure crystals upon cooling.

Solution: Systematic Solvent Screening

  • Place ~20-30 mg of your crude product into several small test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heat the tubes that did not show solubility. A good solvent will dissolve the compound completely upon heating.

  • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent will show extensive formation of crystalline precipitate.

Table 1: Recrystallization Solvent Candidates

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Water100HighGood for polar compounds. The phenolic and carboxylic acid groups suggest some water solubility, which may be high at elevated temperatures.[1]
Ethanol/WaterVariableMedium-HighA common mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and cool.
Ethyl Acetate77MediumA versatile solvent. May be too good a solvent, leading to low recovery. Consider pairing with a non-polar anti-solvent like hexanes.
Toluene111LowMay be effective if impurities are highly polar. The aromatic nature of toluene can aid in dissolving the compound at high temperatures.

Potential Cause 2: Crystallization Occurred Too Quickly

Rapidly crashing a solid out of solution traps impurities within the crystal lattice, defeating the purpose of the purification.[6]

Solution: Slow Down the Crystallization Process

  • Use More Solvent: After dissolving the solid in the minimum amount of boiling solvent, add an additional 5-10% volume of the hot solvent. This keeps the compound in solution for longer during the cooling phase, allowing for more selective crystal growth.[6]

  • Insulate the Flask: After removing the flask from the heat source, wrap it in glass wool or a towel to slow the rate of cooling. Do not place it directly into an ice bath. Allow it to cool to room temperature first, which can take 20-30 minutes, before inducing further crystallization with an ice bath.

Protocol 1: Optimized Recrystallization

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add the chosen solvent in portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.

  • Optional Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal. Reheat to boiling for 2-3 minutes.[1]

  • Optional Hot Filtration: If charcoal was added or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Issue 2: Poor Separation or Emulsion Formation During Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique for separating acidic or basic compounds from neutral ones.[2] this compound has two acidic protons: the carboxylic acid (pKa ~2-3) and the phenol (pKa ~8-9). This differential acidity can be exploited.

Acid-Base Extraction cluster_0 Step 1: Dissolve & Basify cluster_1 Step 2: Separate & Acidify start Crude Product in Organic Solvent (e.g., Ethyl Acetate) mix Add Aqueous Base (e.g., 1M NaOH) Shake in Separatory Funnel organic_layer1 Organic Layer: Neutral Impurities aqueous_layer1 Aqueous Layer: Sodium 4-Cyano-2-hydroxybenzoate (Salt) separate Separate Layers aqueous_layer1->separate acidify Acidify Aqueous Layer (e.g., 3M HCl until pH ~2) precipitate Precipitate: Pure this compound

Caption: Mechanism of acid-base extraction for purifying this compound.

Potential Cause 1: Emulsion Formation

An emulsion is a stable suspension of one liquid within another, preventing the separation of organic and aqueous layers. This is common when fine particulate matter is present or when solutions are shaken too vigorously.

Solution: Breaking an Emulsion

  • Time: Let the separatory funnel stand undisturbed for 10-20 minutes.

  • Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[7]

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulates that may be stabilizing the emulsion.

Potential Cause 2: Product Does Not Precipitate After Acidification

If the product does not crash out after lowering the pH of the aqueous layer, it may be too soluble in the aqueous medium, or the pH may not be low enough.

Solution: Ensure Complete Precipitation

  • Check the pH: Use pH paper to ensure the pH is truly acidic (pH 1-2). Add acid dropwise until no further precipitation is observed.

  • Cool the Solution: Place the acidified aqueous solution in an ice bath to decrease the solubility of your product.

  • Back-Extract: If the product remains in the aqueous solution, extract it back into a fresh portion of an organic solvent (e.g., ethyl acetate, 3x volumes). Combine the organic extracts, dry with a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to recover the product.[7]

Protocol 2: Robust Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Add an equal volume of 1 M NaOH(aq). Stopper the funnel and invert it gently several times, venting frequently to release any pressure.[8] Do not shake vigorously.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Add another portion of 1 M NaOH(aq) to the organic layer in the funnel, repeat the extraction, and combine the aqueous layers. This ensures complete extraction of the acidic product.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add concentrated HCl or 3 M HCl with stirring until the pH of the solution is ~2 (test with pH paper). A precipitate should form.

  • Continue stirring in the ice bath for 20-30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Issue 3: Poor Separation or Compound Tailing in Column Chromatography

Flash column chromatography is used for difficult separations. Success hinges on choosing the correct stationary and mobile phases. For an acidic compound like this compound, interactions with the silica gel can be problematic.

Potential Cause 1: Compound Streaking/Tailing on TLC and Column

This issue is common for carboxylic acids on standard silica gel. The acidic protons on the compound can interact strongly and irreversibly with the basic sites on the silica surface, leading to broad, tailing peaks and poor separation.

Solution: Modify the Mobile Phase

  • Add Acetic Acid: Including a small amount of a volatile acid, like acetic acid (0.5-1%), in the eluent will protonate the silica surface and the compound, minimizing strong ionic interactions and leading to sharper peaks.

  • Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase like reversed-phase C18 silica.[9] For reversed-phase, the mobile phase would be a polar mixture, such as acetonitrile/water or methanol/water, often with a pH modifier like formic acid or trifluoroacetic acid.

Table 2: Starting Conditions for Column Chromatography

Stationary PhaseMobile Phase System (Eluent)Target Rf on TLCRationale
Silica Gel (Normal Phase)Ethyl Acetate / Hexanes + 1% Acetic Acid0.25 - 0.35The standard choice. Acetic acid is crucial to prevent tailing. Adjust the EtOAc/Hexanes ratio to achieve the target Rf.
Cyano-bonded Silica (CN)Ethyl Acetate / Hexanes0.25 - 0.35Less polar than silica, can offer different selectivity and reduce tailing for polar compounds without needing an acid additive.[10]
C18 Silica (Reversed Phase)Acetonitrile / Water + 0.1% Formic Acid0.25 - 0.35For highly polar compounds or when normal phase fails. The compound will elute faster with higher concentrations of acetonitrile.

Potential Cause 2: Compound is Not Eluting from the Column

If you've run many column volumes and the product hasn't appeared, several issues could be at play.[5]

Solution: Systematic Troubleshooting

  • Check Your Eluent: Ensure you prepared the mobile phase correctly. A common mistake is reversing the ratio of polar and non-polar solvents.

  • Increase Polarity: If you are confident the eluent is correct, the polarity may be too low. Gradually increase the percentage of the polar solvent (e.g., from 20% EtOAc to 40% EtOAc).

  • Compound Stability: The compound may be decomposing on the silica gel. Test this by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If it is unstable, a less acidic stationary phase like alumina or a faster purification method is required.[5]

Protocol 3: Flash Column Chromatography

  • Develop TLC Conditions: Find a mobile phase system that gives your desired product an Rf value of ~0.3 and separates it well from impurities. Remember to add 0.5-1% acetic acid if using silica gel.

  • Pack the Column: Pack a glass column with silica gel using the chosen eluent. Ensure there are no cracks or air bubbles.

  • Load the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is low, adsorb the crude product onto a small amount of silica gel (dry loading). Add the sample carefully to the top of the column.

  • Elute: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.

  • Collect Fractions: Collect fractions and analyze them by TLC to determine which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • ResearchGate. (n.d.). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • A-Z Chemistry. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid.
  • ACS Publications. (2012). Solubility of 2-Hydroxybenzoic Acid in Water, 1-Propanol, 2-Propanol, and 2-Propanone at (298.2 to 338.2) K and Their Aqueous Binary Mixtures at 298.2 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • European Patent Office. (1999). EP 0989115 A2 - Process for producing cyanobenzoic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102408329A - 2, the preparation method of 4-dihydroxybenzoic acid.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Grace. (n.d.). Analytical HPLC Column Introduction. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-hydroxy-benzoic acid; 2-hydroxybenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Cyano HPLC Column, CN Group Analysis Column. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Agilent. (n.d.). LC and LC/MS Columns. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]

  • ChemBK. (2022). 4-Amino-2-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Cyanophenoxy)-2-hydroxybenzoic acid. Retrieved from [Link]

  • USDA ARS. (2012). Optimization of extraction of phenolic acids from a vegetable waste product using a pressurized liquid extractor. Retrieved from [Link]

  • Google Patents. (n.d.). US4996354A - Preparation of 2,4-dihydroxybenzoic acid.

Sources

Technical Support Guide: HPLC Separation of 4-Cyanosalicylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The Challenge: Separating 4-cyanosalicylic acid from its positional isomers (e.g., 3-cyano, 5-cyano) is chemically complex due to three converging factors:

  • Structural Similarity: Positional isomers possess nearly identical hydrophobicity (

    
    ), making standard C18 separation inefficient.
    
  • High Acidity: The electron-withdrawing cyano group (-CN) on the salicylic acid core significantly lowers the pKa of the carboxylic acid (estimated pKa < 2.5), requiring aggressive pH suppression.

  • Metal Chelation: The ortho-hydroxyl-carboxyl moiety is a potent chelator of iron. Interaction with stainless steel frits or columns results in severe peak tailing.

This guide provides a self-validating workflow to overcome these specific hurdles.

Method Development Strategy (The "How-To")

Do not rely on generic gradients. Follow this logic-driven development path.

Phase 1: Mobile Phase & pH Selection (The Foundation)

Objective: Suppress ionization to maximize retention and minimize secondary silanol interactions.

  • Buffer Choice: You must operate at pH 2.0 – 2.5 .

    • Why? The pKa of 4-CSA is lower than unsubstituted salicylic acid (pKa ~2.97). To ensure the molecule is neutral (protonated) and retained on a Reverse Phase (RP) column, the mobile phase pH must be 2 units below the pKa.

    • Recommended: 0.1% Trifluoroacetic acid (TFA) or 20-50 mM Phosphate Buffer (pH 2.2).

    • Avoid: Acetate or Formate buffers (their buffering capacity is weak at pH < 3.0).

Phase 2: Stationary Phase Screening (The Selectivity)

Objective: Discriminate between isomers based on electron density, not just hydrophobicity.

Column ChemistryMechanism of ActionSuitability for 4-CSA Isomers
C18 (L1) Hydrophobic InteractionLow. Often fails to resolve positional isomers (e.g., 4-cyano vs 5-cyano).
Phenyl-Hexyl (L11)

Interaction
High. The cyano group alters the electron density of the ring. Phenyl phases interact differentially with these electron clouds, providing superior separation for aromatic isomers.
Polar Embedded (L60) Shielded SilanolsMedium. Good for peak shape (reduces tailing) but may lack the selectivity of Phenyl phases.
Pentafluorophenyl (PFP) Dipole-DipoleHigh. Excellent for halogenated or cyano-substituted aromatics.
Phase 3: The "Chelation Suppression" Protocol

Crucial Step: If you observe tailing despite low pH, your molecule is likely binding to the stainless steel of your HPLC system.

  • Action: Add 5–10 µM EDTA to the mobile phase OR use a "bio-inert" (PEEK-lined) column and system.

  • Alternative: Passivate your LC system with 30% Phosphoric acid prior to use.

Troubleshooting & FAQs (Q&A Format)

Scenario A: "My peaks are tailing severely (As > 1.5)."

Q: I am using a C18 column with 0.1% Formic Acid, but the 4-CSA peak looks like a shark fin. Why?

A: This is a classic "Double-Whammy" failure mode.

  • Cause 1 (Silanols): Formic acid (pH ~2.7) is not acidic enough to fully suppress the ionization of 4-CSA (pKa ~2.0-2.3). The ionized species interacts with residual silanols on the silica surface.

  • Cause 2 (Chelation): Salicylic acid derivatives chelate iron in the column frit.

  • The Fix:

    • Switch modifier to 0.1% TFA (pH ~2.0).

    • Switch to a "Base-Deactivated" or "End-capped" column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Pro Tip: If tailing persists, add 2.5 mM Sodium Pyrophosphate to the mobile phase (it acts as a sacrificial chelator).

Scenario B: "I cannot separate the 4-cyano and 5-cyano isomers."

Q: They co-elute as one broad peak on my C18 column. What parameter should I change?

A: Changing the gradient slope on a C18 column rarely fixes positional isomer co-elution. You need to change the Selectivity (


) .
  • Solvent Switch: If using Acetonitrile, switch to Methanol . Methanol is a protic solvent and interacts differently with the polar cyano and hydroxyl groups, often revealing separation where ACN fails.

  • Stationary Phase Switch: Move to a Phenyl-Hexyl column. The difference in the position of the electron-withdrawing Cyano group changes the

    
    -cloud density. A Phenyl column can "feel" this difference.
    
Scenario C: "Retention times are drifting."

Q: The retention time decreases slowly over 10 injections.

A: This usually indicates "Phase Collapse" or "Wetting Issues" if you are using highly aqueous conditions (e.g., 95% Water) to retain these polar acids.

  • The Fix: Ensure your column is "AQ" type (compatible with 100% water). Alternatively, ensure at least 3-5% organic solvent is always present in the mobile phase to keep the C18 chains solvated.

Visualized Workflows

Diagram 1: Method Development Decision Tree

Caption: Logical flow for selecting the correct column and mobile phase based on resolution and peak shape.

MethodDev Start Start: 4-CSA Method Dev Check_pH Step 1: Set Mobile Phase pH (Target pH 2.0 - 2.3) Start->Check_pH Screen_C18 Step 2: Screen C18 Column (Gradient 5-95% MeOH) Check_pH->Screen_C18 Eval_Res Evaluate Resolution (Rs) & Shape Screen_C18->Eval_Res Success Validation Ready Eval_Res->Success Rs > 2.0 & Sym < 1.2 Tail_Issue Issue: Peak Tailing Eval_Res->Tail_Issue Tailing > 1.5 Coelute_Issue Issue: Isomer Co-elution Eval_Res->Coelute_Issue Rs < 1.5 Fix_Tail 1. Switch to TFA (Lower pH) 2. Add EDTA (Chelation) 3. Use Polar-Embedded Col Tail_Issue->Fix_Tail Fix_Sel 1. Switch to Phenyl-Hexyl Col 2. Change Solvent (ACN <-> MeOH) Coelute_Issue->Fix_Sel Fix_Tail->Screen_C18 Retest Fix_Sel->Screen_C18 Retest

Diagram 2: The "Salicylic Tailing" Diagnostic

Caption: Troubleshooting logic specifically for the chelation/ionization issues common to salicylic acids.

TailingLogic Problem Problem: Tailing Peak Check_pH Is Mobile Phase pH < 2.5? Problem->Check_pH Action_Acid Add TFA or Phosphate to lower pH Check_pH->Action_Acid No Check_Metal Is System/Frit Stainless Steel? Check_pH->Check_Metal Yes Action_Chelate Chelation Likely: 1. Wash system with 30% H3PO4 2. Switch to PEEK components Check_Metal->Action_Chelate Yes Action_Silanol Silanol Interaction: Switch to High-Coverage End-capped Column Check_Metal->Action_Silanol No (Already Inert)

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Separation of Acids and Bases" details pKa suppression rules).

  • Waters Corporation. (2023). Separation of Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (Demonstrates the superiority of alternative interaction modes for aromatic isomers).

  • PubChem. (2023). 4-Aminosalicylic acid (Structural Analog). National Library of Medicine. (Used for pKa extrapolation and structural property verification).

  • Agilent Technologies. (2020). Strategies for the Separation of Positional Isomers. Technical Overview. (Discusses

    
     interactions in Phenyl-Hexyl phases). 
    
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic compounds. Journal of Chromatography A. (Authoritative source on silanol activity and tailing of acidic solutes).

Handling moisture sensitivity in 4-Cyano-2-hydroxybenzoic acid acid chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Highly Reactive Intermediate

4-Cyano-2-hydroxybenzoic acid acid chloride is a valuable bifunctional building block in medicinal chemistry and materials science. Its utility, however, is matched by its primary challenge: extreme sensitivity to moisture. The acyl chloride functional group is highly electrophilic and reacts readily with water, leading to hydrolysis back to the parent carboxylic acid.[1][2] This inherent reactivity demands meticulous experimental technique to ensure successful synthesis, handling, and storage.

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides field-proven insights through troubleshooting guides and frequently asked questions to address the specific challenges encountered during the synthesis and application of this reagent. Our objective is to explain the causality behind experimental choices, empowering you to achieve consistent and high-purity results.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems that may arise during the synthesis of this compound acid chloride.

Question 1: My reaction yield is consistently low, or I'm recovering only my starting material. What's going wrong?

Answer: This is the most common issue and almost always points to one of two root causes: incomplete reaction or premature degradation of the product.

  • Causality - Incomplete Reaction: The conversion of a carboxylic acid to an acid chloride requires breaking the strong C-OH bond and forming a C-Cl bond. This is typically achieved using an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] Insufficient reagent, low reaction temperature, or inadequate reaction time can lead to an incomplete conversion.

  • Causality - Product Degradation: The primary culprit for low yield is unintentional hydrolysis. Acid chlorides are vigorously reactive with even trace amounts of water.[1][5] If your glassware, solvents, or inert atmosphere are not scrupulously dry, the newly formed acid chloride will rapidly revert to the starting carboxylic acid upon contact with moisture.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or by oven-drying at >120°C for several hours and cooling in a desiccator.[5]

  • Use High-Purity Reagents: Use freshly distilled or a new bottle of thionyl chloride. Use anhydrous grade solvents, preferably from a sealed bottle or freshly distilled from an appropriate drying agent.

  • Maintain an Inert Atmosphere: The reaction should be conducted under a positive pressure of a dry, inert gas like nitrogen or argon from start to finish.[5][6] This includes reagent transfers and the reaction itself.

  • Optimize Reaction Conditions: Ensure you are using a sufficient excess of the chlorinating agent (typically 1.5 to 5 equivalents). If using thionyl chloride, gently refluxing the mixture is often required to drive the reaction to completion. The reaction is complete when the evolution of gaseous byproducts (SO₂ and HCl) ceases.[7]

Question 2: The crude product is a sticky oil or a discolored solid, not the expected crystalline material. How can I improve its purity?

Answer: A non-crystalline or discolored product is a strong indicator of impurities. The stickiness is often due to the presence of the starting carboxylic acid (from hydrolysis), which can interfere with crystallization. Discoloration may arise from side reactions or impurities in the starting materials.

Troubleshooting Steps:

  • Efficiently Remove Excess Reagent: After the reaction is complete, excess thionyl chloride must be thoroughly removed. It is a high-boiling liquid (76°C) and requires removal under reduced pressure (vacuum).[7] Co-evaporation with an anhydrous, inert solvent like toluene can help remove the last traces.

  • Purification by Recrystallization: If the product is solid, it can often be purified by recrystallization. Choose a dry, non-polar solvent in which the acid chloride is soluble at high temperatures but sparingly soluble at low temperatures (e.g., hexane, toluene, or a mixture thereof). This process must be performed under an inert atmosphere.

  • Avoid Aqueous Workups: Do not attempt to wash the crude product with water or aqueous solutions, as this will cause immediate and complete hydrolysis.

Question 3: I've successfully synthesized the acid chloride, but it degrades during storage. What are the proper storage protocols?

Answer: Degradation upon storage is caused by exposure to atmospheric moisture. The integrity of the compound can only be maintained by excluding water.

Recommended Storage Protocol:

  • Primary Container: Store the acid chloride in a glass vial or flask with a tightly sealing cap (e.g., a PTFE-lined cap).

  • Inert Atmosphere: Before sealing, flush the container thoroughly with a dry, inert gas.

  • Secondary Containment: Place the primary container inside a desiccator containing a fresh, active desiccant (e.g., Drierite® or phosphorus pentoxide). For long-term storage, placing the sealed container in a freezer (-20°C) can slow the rate of any potential degradation pathways.

  • Portioning: If you have a large batch, consider aliquoting it into smaller, single-use quantities. This prevents repeated exposure of the entire stock to the atmosphere each time a sample is needed.

Frequently Asked Questions (FAQs)

Q: What is the best chlorinating agent for converting this compound to its acid chloride?

A: Thionyl chloride (SOCl₂) is the most commonly used and effective reagent for this transformation. Its primary advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[8][9] Oxalyl chloride, often with a catalytic amount of DMF, is a milder alternative but may be more expensive.

Q: Does the phenolic hydroxyl group interfere with the reaction?

A: Generally, phenolic hydroxyl groups are significantly less reactive than the carboxylic acid group towards chlorinating agents like SOCl₂ under standard conditions.[10] The carboxylic acid will be selectively converted to the acid chloride. However, under harsh conditions (e.g., prolonged heating at high temperatures), side reactions involving the phenol are possible. If this becomes an issue, protecting the hydroxyl group (e.g., as a silyl ether) prior to chlorination may be necessary.

Q: How can I monitor the reaction to know when it is complete?

A: The most straightforward method is to observe the cessation of gas evolution (HCl and SO₂). The reaction mixture often becomes a clear, homogeneous solution once all the solid carboxylic acid has reacted.[7] For a more rigorous analysis, a small, carefully quenched aliquot can be analyzed by Thin Layer Chromatography (TLC) or Infrared (IR) Spectroscopy to check for the disappearance of the starting material. Note that spotting an active acid chloride directly onto a silica TLC plate can cause hydrolysis, so results should be interpreted cautiously.[5]

Q: How do I safely handle and quench thionyl chloride and the acid chloride product?

A: Both thionyl chloride and acid chlorides are corrosive and react vigorously with water, releasing HCl gas.[11] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[11] To quench residual reagents or clean glassware, slowly and carefully add the material to a stirred, cold solution of sodium bicarbonate or an alcohol like isopropanol.[11] Never add water directly to a large quantity of acid chloride, as the reaction can be violent.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound Acid Chloride

This protocol is a representative method and should be adapted based on laboratory safety standards and available equipment.

1. Preparation (Strictly Anhydrous):

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
  • Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon. Fit the condenser with a gas bubbler or drying tube.

2. Reaction Setup:

  • To the flask, add this compound (1.0 eq).
  • Add an anhydrous solvent such as toluene (approx. 5-10 mL per gram of acid).
  • Optionally, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).[12]
  • Slowly add thionyl chloride (SOCl₂, ~2.0 eq) dropwise via a syringe or dropping funnel at room temperature.[13] An initial evolution of gas will be observed.

3. Reaction Execution:

  • After the addition is complete, heat the reaction mixture to a gentle reflux (typically 70-80°C).[7]
  • Maintain the reflux with stirring for 2-4 hours, or until the gas evolution has completely stopped and the solution becomes clear.

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.
  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of SOCl₂, add a portion of dry toluene and re-evaporate.
  • The resulting crude solid or oil is the this compound acid chloride. It can be used directly for subsequent steps or purified by recrystallization from a dry, non-polar solvent under an inert atmosphere.
ParameterRecommended ConditionRationale
Chlorinating Agent Thionyl Chloride (SOCl₂)Gaseous byproducts simplify purification.[8]
Equivalents of SOCl₂ 1.5 - 3.0Ensures complete conversion of the carboxylic acid.
Solvent Anhydrous Toluene or DichloromethaneInert, allows for reflux, and can be easily removed.
Catalyst Anhydrous DMF (catalytic)Accelerates the reaction via formation of the Vilsmeier reagent.
Temperature 70 - 80 °C (Reflux)Provides sufficient energy to overcome the activation barrier.[7]
Atmosphere Dry Nitrogen or ArgonPrevents hydrolysis of the product by atmospheric moisture.[5]
Protocol 2: Purity Assessment via Titration

This method determines the purity by quantifying the amount of HCl generated upon complete hydrolysis of the acid chloride.

1. Sample Preparation:

  • In a glovebox or under an inert atmosphere, accurately weigh approximately 100-150 mg of the synthesized acid chloride into a dry Erlenmeyer flask.
  • Record the exact mass.

2. Hydrolysis:

  • Add 20 mL of distilled water to the flask and swirl. The acid chloride will react to form the carboxylic acid and one equivalent of HCl.
  • Add 2-3 drops of phenolphthalein indicator.

3. Titration:

  • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) until a persistent pale pink endpoint is reached.
  • Record the volume of NaOH solution used.

4. Calculation:

  • Moles of NaOH = Molarity of NaOH × Volume of NaOH (L)
  • Moles of Acid Chloride = Moles of NaOH (since the stoichiometry is 1:1)
  • Mass of Acid Chloride = Moles of Acid Chloride × Molar Mass of Acid Chloride
  • % Purity = (Calculated Mass of Acid Chloride / Initial Weighed Mass) × 100

Visualizations

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_storage Storage prep1 Flame-Dry Glassware prep2 Establish Inert Atmosphere (N2/Ar) prep1->prep2 react1 Add 4-Cyano-2-hydroxy- benzoic Acid & Solvent prep2->react1 react2 Add Thionyl Chloride (SOCl₂) Dropwise react1->react2 react3 Heat to Reflux (2-4 hours) react2->react3 workup1 Cool to Room Temp react3->workup1 workup2 Remove Solvent & Excess SOCl₂ (Vacuum) workup1->workup2 workup3 Purify (Optional: Recrystallization) workup2->workup3 storage1 Store Under N2/Ar in Sealed Vial workup3->storage1 storage2 Place in Desiccator storage1->storage2

Caption: Experimental workflow for the synthesis of this compound acid chloride.

Moisture-Induced Degradation Pathway

G product 4-Cyano-2-hydroxybenzoic Acid Acid Chloride degraded 4-Cyano-2-hydroxybenzoic Acid (Starting Material) product->degraded Hydrolysis (Nucleophilic Acyl Substitution) hcl HCl (gas) product->hcl moisture H₂O (Moisture) moisture->product

Caption: The primary degradation pathway via hydrolysis upon exposure to moisture.

References

  • PrepChem. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. Retrieved from PrepChem.com. [Link]

  • Google Patents. (n.d.). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
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  • UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from UCL Discovery. [Link]

  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Google Patents. (n.d.). CN101376627A - Preparation of 4-hydroxybenzoyl chloride.
  • Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from Chemguide. [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from Yufeng. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from Organic Chemistry Tutor. [Link]

  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from Chemguide. [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from ResearchGate. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh. [Link]

  • ResearchGate. (n.d.). The chlorination of 4-amino-2-hydroxy-benzoic acid. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[14]oxathioles and their transformations. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Acid Chloride/ chloroformate purification?. Retrieved from ResearchGate. [Link]

  • Sciencemadness Discussion Board. (2021). Acyl chlorides stability. Retrieved from Sciencemadness. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from Chemistry Steps. [Link]

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Validation & Comparative

A Comparative Guide to Ensuring the In Vitro Stability of 4-Cyanosalicylic Acid in Plasma Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of methodologies for assessing and ensuring the in vitro stability of 4-cyanosalicylic acid (4-CSA) in plasma. As a critical metabolite of novel therapeutic agents, accurate quantification of 4-CSA is paramount for robust pharmacokinetic (PK) and toxicokinetic (TK) studies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols grounded in scientific integrity.

Introduction: The Significance of 4-Cyanosalicylic Acid Stability

4-Cyanosalicylic acid is a metabolite of Mavacamten, a first-in-class cardiac myosin inhibitor used in the treatment of obstructive hypertrophic cardiomyopathy[1][2]. Mavacamten is extensively metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4[2][3]. The accurate measurement of its metabolites, such as 4-CSA, is crucial for understanding its metabolic profile, assessing drug-drug interactions, and ensuring patient safety.

This guide will compare and contrast different approaches to sample handling, extraction, and analysis to provide a comprehensive framework for establishing and maintaining the stability of 4-CSA in plasma samples.

Experimental Design for Stability Assessment

A robust stability assessment for 4-CSA in plasma should encompass evaluations of short-term (bench-top), long-term (frozen), and freeze-thaw stability, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[5][6][11][12][13].

Key Experimental Phases:

  • Preparation of Stock and Quality Control (QC) Samples: High-purity 4-CSA and a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte, are used to prepare stock solutions in an appropriate organic solvent[14]. These are then used to spike blank plasma to create calibration standards and QC samples at low, medium, and high concentrations[5].

  • Short-Term (Bench-Top) Stability: This experiment simulates the conditions samples might experience during processing. QC samples are thawed and kept at room temperature for a defined period (e.g., 4 to 24 hours) before being processed and analyzed[15].

  • Long-Term Stability: To establish appropriate storage conditions, QC samples are stored at one or more temperatures (e.g., -20°C and -70°C) for an extended duration that covers the expected storage time of study samples[16][17]. Aliquots are analyzed at various time points.

  • Freeze-Thaw Stability: This assesses the impact of repeated freezing and thawing cycles. QC samples are subjected to multiple (typically at least three) freeze-thaw cycles before analysis[15].

The stability of the analyte is determined by comparing the mean concentration of the stability-tested QC samples against freshly prepared calibration standards. The mean concentration should be within ±15% of the nominal concentration[5].

Comparative Analysis of Bioanalytical Methodologies

The choice of analytical technique and sample preparation method significantly impacts the stability and accurate quantification of 4-CSA. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules due to its high sensitivity and selectivity[14][18][19][20].

The goal of sample preparation is to remove interfering substances from the plasma matrix and to concentrate the analyte of interest. The chosen method can influence the stability of 4-CSA.

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins. While efficient, it may not remove all interfering components, potentially leading to matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. It involves partitioning the analyte between the aqueous plasma and an immiscible organic solvent. The choice of solvent and pH is critical for efficient extraction and can also help in stabilizing the analyte. For acidic compounds like 4-CSA, acidifying the plasma can improve extraction efficiency into an organic solvent[18][21].

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can be highly selective. It involves passing the plasma sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of solvent. This method is often preferred for its ability to minimize matrix effects and potentially enhance stability by removing degradative enzymes.

Experimental Workflow for Plasma Stability Assessment:

G cluster_prep Sample Preparation cluster_stability Stability Testing cluster_extraction Sample Extraction cluster_analysis Analysis Stock Prepare 4-CSA Stock & QC Samples Spike Spike Blank Plasma Stock->Spike BenchTop Short-Term (Bench-Top) Spike->BenchTop LongTerm Long-Term (Frozen) Spike->LongTerm FreezeThaw Freeze-Thaw Cycles Spike->FreezeThaw PPT Protein Precipitation BenchTop->PPT LLE Liquid-Liquid Extraction BenchTop->LLE SPE Solid-Phase Extraction BenchTop->SPE LongTerm->PPT LongTerm->LLE LongTerm->SPE FreezeThaw->PPT FreezeThaw->LLE FreezeThaw->SPE LCMS LC-MS/MS Analysis PPT->LCMS LLE->LCMS SPE->LCMS Data Data Evaluation LCMS->Data caption Workflow for Assessing 4-CSA Plasma Stability.

Caption: Workflow for Assessing 4-CSA Plasma Stability.

Data Presentation: Comparative Stability of 4-CSA

The following table summarizes hypothetical stability data for 4-CSA under various conditions, comparing different anticoagulants and sample preparation methods.

Stability ConditionAnticoagulantSample PreparationMean % of Nominal Concentration (± SD)Assessment
Bench-Top (8 hours at RT) K2EDTAProtein Precipitation95.2 ± 4.1Stable
Sodium HeparinProtein Precipitation93.8 ± 5.5Stable
K2EDTALiquid-Liquid Extraction98.1 ± 3.2Stable
K2EDTASolid-Phase Extraction99.5 ± 2.8Stable
Freeze-Thaw (3 cycles) K2EDTAProtein Precipitation92.5 ± 6.3Stable
Sodium HeparinProtein Precipitation90.1 ± 7.8Stable
K2EDTALiquid-Liquid Extraction96.4 ± 4.5Stable
K2EDTASolid-Phase Extraction98.2 ± 3.9Stable
Long-Term (3 months at -70°C) K2EDTAProtein Precipitation94.7 ± 5.0Stable
Sodium HeparinProtein Precipitation91.5 ± 6.9Stable
K2EDTALiquid-Liquid Extraction97.8 ± 3.7Stable
K2EDTASolid-Phase Extraction99.1 ± 3.1Stable

Interpretation of Data: The hypothetical data suggests that while 4-CSA is generally stable, the choice of anticoagulant and sample preparation method can influence the variability of the results. K2EDTA appears to be a slightly better anticoagulant than sodium heparin in this scenario. Furthermore, LLE and SPE methods show less variability (smaller standard deviation) and results closer to the nominal concentration, indicating a cleaner and potentially more stable extract.

Detailed Experimental Protocols
  • Collect whole blood into tubes containing K2EDTA as the anticoagulant.

  • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant[22].

  • Process the blood within 30 minutes of collection by centrifuging at 1500 x g for 10 minutes at 4°C to separate the plasma[20].

  • Immediately transfer the plasma to labeled polypropylene tubes.

  • If not analyzed immediately, freeze the plasma samples at -70°C or below[16].

  • To 100 µL of plasma sample, QC, or calibration standard, add 25 µL of internal standard solution.

  • Vortex briefly to mix.

  • Add 50 µL of 1% formic acid to acidify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Best Practices and Recommendations
  • Anticoagulant Selection: K2EDTA is generally recommended for plasma collection for small molecule analysis. However, the choice of anticoagulant should be validated for each specific analyte[22].

  • Prompt Processing: To minimize enzymatic degradation, blood samples should be processed to plasma as soon as possible after collection[23][24].

  • Storage Temperature: For long-term storage, temperatures of -70°C or lower are recommended to ensure the stability of most analytes[16].

  • Method Validation: A full bioanalytical method validation, including a comprehensive stability assessment, is mandatory to ensure the reliability of the data[4][5][6][11][12][13][25][26].

  • Acidification: For phenolic compounds like 4-CSA, acidification of the plasma prior to extraction can improve both extraction recovery and stability by inhibiting enzymatic activity and preventing ionization[18][20].

By adhering to these principles and meticulously validating the chosen methodologies, researchers can be confident in the accuracy and reliability of their 4-CSA plasma concentration data, ultimately contributing to the successful development of new and effective therapies.

References

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). Retrieved from [Link]

  • FDA. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). Retrieved from [Link]

  • Gomes, F. P., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. Journal of Medical Biochemistry, 39(2), 133–140. [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • Lee, J. A., et al. (2024). Pharmacogenetic influences over mavacamten pharmacokinetics: considerations for the treatment of individuals with hypertrophic cardiomyopathy. Journal of the American Heart Association, 13(11), e032993. [Link]

  • Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42. [Link]

  • Wang, L., et al. (2021). Simultaneous Quantification of Aspirin, Its Metabolite Salicylic Acid, and Salvianolic Acid B in Human Plasma Using UPLC-MS/MS and Its Application to a Drug-Drug Interaction Study. BioMed Research International, 2021, 6695893. [Link]

  • Zhang, Y., et al. (2014). Quantification of Free Sialic Acid in Human Plasma Through a Robust Quinoxalinone Derivatization and LC-MS/MS Using Isotope-Labeled Standard Calibration. Journal of Chromatography B, 944, 134-140. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.